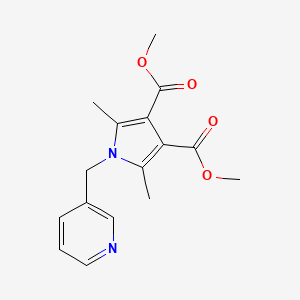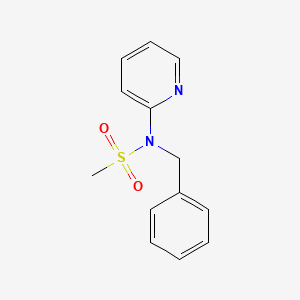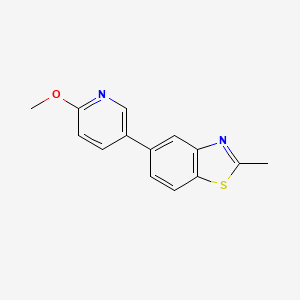
dimethyl 2,5-dimethyl-1-(3-pyridinylmethyl)-1H-pyrrole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrole derivatives involves several steps, including condensation reactions and cyclization processes. For instance, studies have detailed the synthesis of various pyrrole-2-carboxylate derivatives through condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazine and hydrazide compounds, characterized by spectroscopic methods like FT-IR, 1H NMR, and UV–Vis spectroscopy, alongside quantum chemical calculations to evaluate their properties (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using both experimental and theoretical methods, such as DFT and AIM theories. These studies provide insights into the molecular geometry, electronic structure, and various intra- and intermolecular interactions within the molecules and their dimers, highlighting the significance of hydrogen bonding in stabilizing these structures (Singh et al., 2013).
Chemical Reactions and Properties
Research has focused on the chemical reactivity and interaction patterns of pyrrole derivatives, including the formation of dimers through hydrogen bonding. Vibrational analysis and NBO analysis are tools frequently employed to investigate these aspects, providing valuable information on the stabilization energy of various interactions within the molecular systems (Singh et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as thermodynamic parameters and spectroscopic characteristics, have been determined through both experimental techniques and computational methods. These studies help in understanding the stability and formation processes of these molecules under different conditions (Singh et al., 2013).
Chemical Properties Analysis
Analyses of chemical properties include investigations into the electronic transitions, charge transfer, and local reactivity descriptors such as Fukui functions and electrophilicity indices. These properties are crucial for understanding the chemical behavior of pyrrole derivatives and their potential applications in various fields (Singh et al., 2013).
特性
IUPAC Name |
dimethyl 2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-13(15(19)21-3)14(16(20)22-4)11(2)18(10)9-12-6-5-7-17-8-12/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFGYRGUOOTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CN=CC=C2)C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2,5-dimethyl-1-(3-pyridinylmethyl)-1H-pyrrole-3,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)
![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5636549.png)
![2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]piperidine](/img/structure/B5636567.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridazin-3-amine](/img/structure/B5636571.png)
![4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5636575.png)
![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)